molecular formula C21H18N2O3 B5697390 methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate

methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate

Cat. No.: B5697390
M. Wt: 346.4 g/mol
InChI Key: NNXVDLJCJXEMTG-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to an amino carbonyl moiety, which is further linked to a methyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the biphenylamine intermediate: This step involves the reaction of biphenyl with an amine source under suitable conditions to form the biphenylamine intermediate.

    Coupling with benzoic acid derivative: The biphenylamine intermediate is then coupled with a benzoic acid derivative, such as methyl benzoate, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The biphenyl and benzoate moieties can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(2-phenylamino)carbonyl]amino}benzoate: Similar structure but with a phenyl group instead of a biphenyl group.

    Methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate: Contains a naphthyl group instead of a biphenyl group.

Uniqueness

Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate is unique due to the presence of the biphenyl group, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

methyl 2-[(2-phenylphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-20(24)17-12-6-8-14-19(17)23-21(25)22-18-13-7-5-11-16(18)15-9-3-2-4-10-15/h2-14H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXVDLJCJXEMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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